Methyl cyclohexanecarboxylate

Overview

Description

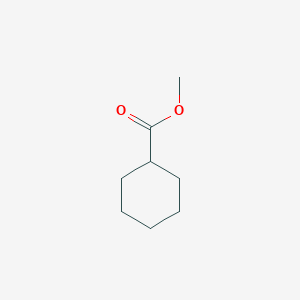

Methyl cyclohexanecarboxylate is an organic compound with the molecular formula C8H14O2. It is a methyl ester derived from cyclohexanecarboxylic acid and methanol. This compound is a clear, colorless liquid with a characteristic odor and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where cyclohexanecarboxylic acid and methanol are fed into a reactor with a catalyst. The product is then separated and purified through distillation .

Chemical Reactions Analysis

Ester Hydrolysis

The compound undergoes acid- or base-catalyzed hydrolysis to yield cyclohexanecarboxylic acid and methanol. This reaction exemplifies typical ester reactivity:

Reaction:

Key Data:

-

Hydrolysis kinetics depend on reaction conditions (temperature, catalyst concentration) .

-

The ester’s cyclic structure may sterically hinder nucleophilic attack compared to linear esters.

Transesterification

This compound participates in alcohol exchange reactions with higher alcohols (e.g., ethanol, propanol) under acidic or basic catalysis:

Reaction:

Experimental Insight:

-

Trimethylchlorosilane (TMSCl) in methanol has been used for esterification of structurally related compounds, suggesting compatibility with similar transesterification protocols .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

Reaction:

Structural Considerations:

Nucleophilic Acyl Substitution

The carbonyl carbon is susceptible to nucleophilic attack, enabling reactions with amines or Grignard reagents:

Example with Amines:

Thermodynamic Data:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 456.2 K (183.05°C) | |

| Molecular Weight | 142.1956 g/mol |

Biological Relevance

As a secondary metabolite, this compound may participate in plant or microbial defense mechanisms, though its exact biochemical pathways remain underexplored .

Scientific Research Applications

Chemical Properties and Structure

Methyl cyclohexanecarboxylate is classified as a methyl ester derived from cyclohexanecarboxylic acid. Its structure features a cyclohexane ring with a carboxylate group esterified with a methyl group. This configuration imparts unique chemical properties, making it versatile for multiple applications.

Pharmaceutical Applications

MCC serves as a valuable building block in the synthesis of various bioactive compounds. Its structural characteristics allow it to participate in reactions that modify or enhance the properties of other molecules. For instance:

- Synthesis of Antimicrobial Agents : MCC derivatives have been explored for their potential antimicrobial activities. Research indicates that modifications to the cyclohexane ring can yield compounds with improved efficacy against specific pathogens .

- Drug Development : As an intermediate, MCC is used in the synthesis of drugs targeting metabolic pathways or cellular processes. Its role in medicinal chemistry is underscored by studies demonstrating its effectiveness in enhancing drug solubility and bioavailability .

Flavoring and Fragrance Industry

MCC is recognized for its fruity odor and flavor profile, making it suitable for use as a flavoring agent in food products. Its applications include:

- Food Additives : The compound is utilized to impart berry-like flavors in various food items, contributing to the sensory experience of consumers. Regulatory bodies have classified it as safe for use in food applications .

- Fragrance Formulations : In the cosmetic industry, MCC is incorporated into fragrance formulations due to its pleasant scent, enhancing the appeal of personal care products .

Industrial Applications

In industrial chemistry, MCC finds applications in:

- Solvent Use : Due to its solvent properties, MCC can dissolve a variety of organic compounds, making it useful in chemical processes and formulations.

- Polymer Production : The compound can serve as a monomer or additive in polymer synthesis, contributing to the development of materials with specific properties .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of MCC derivatives against Candida albicans. The results indicated that certain modifications to the ester increased potency, highlighting the potential for developing new antifungal agents based on MCC structures .

Case Study 2: Flavor Profile Optimization

Research on flavoring agents demonstrated that MCC could enhance the overall sensory profile of beverages when used in specific concentrations. Sensory analysis indicated a significant preference for beverages containing MCC over those without it, suggesting its effectiveness in flavor enhancement .

Data Tables

| Application Area | Specific Use |

|---|---|

| Pharmaceuticals | Synthesis of bioactive compounds |

| Food Industry | Flavoring agent for beverages and food items |

| Fragrance Industry | Component in perfumes and cosmetics |

| Industrial Chemistry | Solvent and polymer production |

Mechanism of Action

The mechanism of action of methyl cyclohexanecarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexanecarboxylic acid and methanol. This hydrolysis can be catalyzed by esterases in biological systems. The released cyclohexanecarboxylic acid can then participate in various metabolic pathways .

Comparison with Similar Compounds

Methyl benzoate: Another methyl ester but derived from benzoic acid.

Ethyl cyclohexanecarboxylate: Similar structure but with an ethyl group instead of a methyl group.

Methyl cyclohexanoate: Similar ester but derived from cyclohexanoic acid

Uniqueness: Methyl cyclohexanecarboxylate is unique due to its specific ester structure derived from cyclohexanecarboxylic acid, which imparts distinct chemical and physical properties. Its applications in flavoring and fragrance industries, as well as its role in organic synthesis, highlight its versatility compared to similar compounds .

Biological Activity

Methyl cyclohexanecarboxylate (MCC) is an organic compound classified as a methyl ester, specifically the methyl ester of cyclohexanecarboxylic acid. Its chemical formula is , and it is identified by the CAS number 4630-82-4. This compound has garnered interest due to its potential biological activities and applications in various fields, including food science and medicinal chemistry.

This compound has several notable chemical properties:

- Molecular Weight : 142.1956 g/mol

- Density : Approximately 1.0 g/cm³

- Boiling Point : 183 °C

- Melting Point : 183 °C

- Flash Point : 60 °C

- Solubility : Almost insoluble in water, indicating a preference for lipophilic environments .

Metabolism and Endogenous Role

MCC is recognized as an endogenous metabolite, meaning it is produced naturally within the body. It plays a role in various metabolic pathways, although specific pathways involving MCC are not extensively documented. Its classification as a secondary metabolite suggests it may have roles in signaling or defense mechanisms within biological systems .

Flavoring Agent

This compound is noted for its fruity and berry-like aroma, making it a candidate for use as a flavoring agent in food products. Its sensory properties have been explored in studies comparing high and low-priced extra virgin olive oils, where MCC was identified as a significant compound contributing to the sensory profile of these oils .

Analytical Techniques

A critical review highlighted the analytical techniques used to detect adulteration in food products, including the detection of MCC in olive oils. This indicates its relevance not only in flavoring but also in food quality assessment .

Case Studies

-

Olive Oil Quality Assessment :

- In studies assessing the chemical and sensory differences between high-quality and lower-quality olive oils, MCC was frequently identified among key compounds that differentiate these oils.

- The presence of MCC correlates with certain quality markers, suggesting its potential as a biomarker for authenticity in olive oil .

- Flavor Profile Studies :

Summary Table of Properties

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 142.1956 g/mol |

| Density | 1.0 g/cm³ |

| Boiling Point | 183 °C |

| Melting Point | 183 °C |

| Flash Point | 60 °C |

| Solubility | Almost insoluble |

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing methyl cyclohexanecarboxylate?

this compound can be synthesized via two primary routes:

- Route 1 : Cyclohexanecarboxylic acid is first converted to cyclohexanecarbonyl chloride using thionyl chloride. The chloride intermediate is then esterified with methanol under anhydrous conditions to yield the ester .

- Route 2 : Direct transesterification or alkylation reactions, such as reacting methyl esters with amines (e.g., dimethylamine) in the presence of catalysts like trimethylaluminum, followed by hydrolysis . Both methods require controlled conditions (e.g., reflux, inert atmosphere) and purification via distillation or chromatography for high-purity yields.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- IR Spectroscopy : To identify ester carbonyl stretches (~1730 cm⁻¹) and other functional groups .

- NMR (¹H/¹³C) : For structural elucidation (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm, ester methyl groups at δ 3.6–3.7 ppm) .

- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., m/z 156.1 for [M+H]⁺) and fragmentation patterns .

- Chromatography (GC/HPLC) : For purity assessment and quantification .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to minimize side reactions?

Optimization strategies include:

- Catalyst Selection : Trimethylaluminum enhances nucleophilic substitution efficiency in amide formation .

- Reaction Solvents : Use aprotic solvents (e.g., THF, benzene) to reduce ester hydrolysis .

- Temperature Control : Lower temperatures (<0°C) mitigate unwanted polymerization during alkylation .

- Stepwise Protocols : For multi-functional derivatives (e.g., sulfonamides), sequential reactions with protective groups improve regioselectivity .

Q. What strategies resolve contradictions in reported yields for alkylation reactions involving this compound?

Contradictions often arise from varying reaction parameters:

- Reagent Purity : Impurities in alkyl halides (e.g., methyl iodide) can reduce yields; rigorous drying and distillation are critical .

- Base Strength : Strong bases like LDA (Lithium Diisopropylamide) ensure complete enolate formation, enhancing alkylation efficiency .

- Analytical Validation : Cross-check yields using multiple techniques (e.g., GC, NMR integration) to account for co-eluting byproducts .

Q. How is this compound applied in synthesizing pharmacologically active compounds?

The ester serves as a versatile intermediate:

- Amide Synthesis : Reacting with amines produces carboxamides (e.g., N,N-dimethylcyclohexanecarboxamide), which are explored for CNS activity .

- MIRC Reactions : Used to construct six-membered rings in natural product synthesis (e.g., diastereoselective cyclohexane frameworks) .

- Metabolite Studies : As an endogenous metabolite, it aids in modeling metabolic pathways or enzyme interactions .

Q. Analytical and Safety Considerations

Q. What analytical methods are validated for quantifying this compound in complex mixtures?

- Near-Infrared Spectroscopy (NIRS) : Combined with chemometrics for rapid, non-destructive analysis of ester content in multi-component systems .

- Gas Chromatography (GC-MS) : Ideal for volatile derivatives (e.g., ethyl cyclohexanecarboxylate) with detection limits <1 ppm .

- HPLC-UV/RI : For non-volatile derivatives, using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (classified as a Category 3 irritant) .

- First Aid : Immediate rinsing with water for skin/eye exposure; artificial respiration if inhaled .

- Storage : Away from oxidizers and bases (risk of exothermic decomposition) .

Properties

IUPAC Name |

methyl cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWPRMPSCMSAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074303 | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS], Clear, colourless liquid; cheese-like odour | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

183.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.999 | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/895/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4630-82-4 | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96144H696Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl cyclohexanecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.